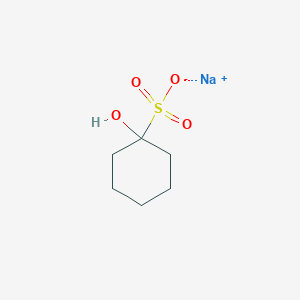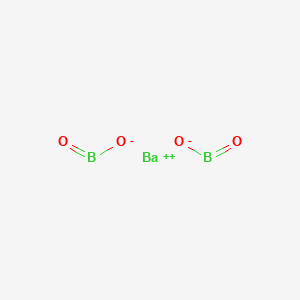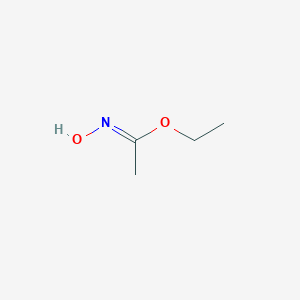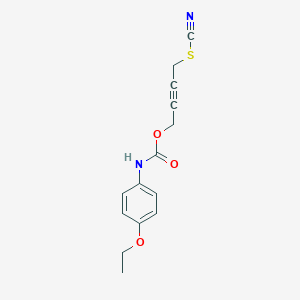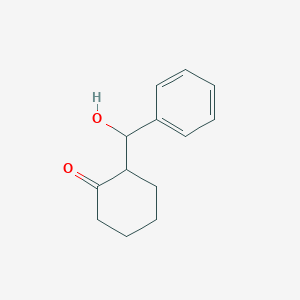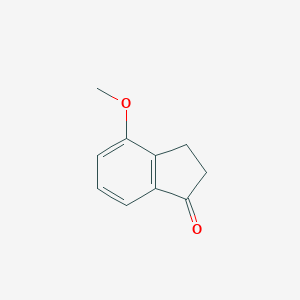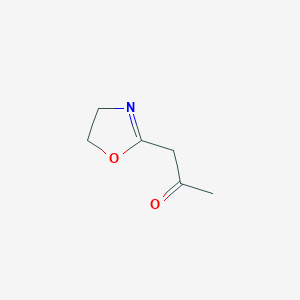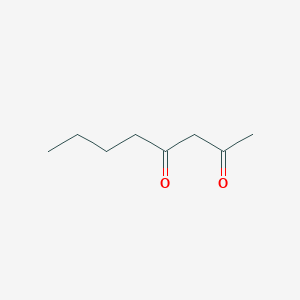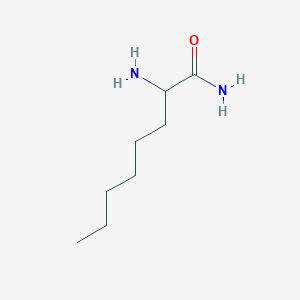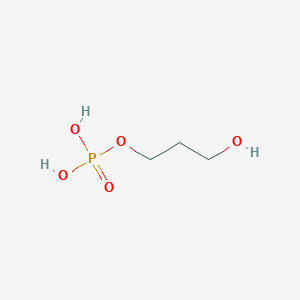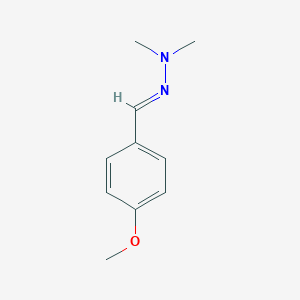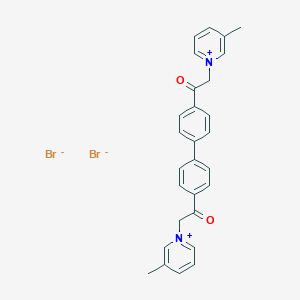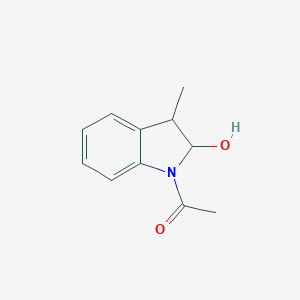
2-Indolinol, 1-acetyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an interesting subject for investigation.
Mécanisme D'action
The mechanism of action of 2-Indolinol, 1-acetyl-3-methyl- is not fully understood. However, it is known to interact with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Indolinol, 1-acetyl-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Indolinol, 1-acetyl-3-methyl- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Indolinol, 1-acetyl-3-methyl-. One area of interest is its potential as a biosensor for detecting various biomolecules, such as glucose and cholesterol. It has also been investigated for its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it an interesting subject for investigation. Its potential applications in various fields, such as biosensor development and drug delivery, make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 2-Indolinol, 1-acetyl-3-methyl- involves the reaction of 2-aminophenol and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-Indolinol, 1-acetyl-3-methyl- has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a biosensor and in the development of new drugs.
Propriétés
Numéro CAS |
13303-72-5 |
|---|---|
Nom du produit |
2-Indolinol, 1-acetyl-3-methyl- |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
Clé InChI |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
SMILES canonique |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Synonymes |
1-Acetyl-3-methylindolin-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



